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molecular formula C9H11Br B157001 2-Bromomesitylene CAS No. 576-83-0

2-Bromomesitylene

Cat. No. B157001
M. Wt: 199.09 g/mol
InChI Key: RRTLQRYOJOSPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097348B2

Procedure details

To a stirred solution of activated magnesium flakes (3.11 g, 0.128 mol) and a crystal of iodine, 2-bromomesitylene (23.40 g, 0.118 mol) in THF (80 cm3) was added dropwise at room temperature. The reaction was allowed to reflux for 3 hours. After the reaction mixture was cooled, it was added dropwise to an ether solution (80 cm3) of trimethoxyborane (26 cm3, 0.229 mol) at −15° C. The reaction stirred at −15° C. for 3 hours and then was warmed up to room temperature and left to stir overnight. The solution was then filtered under argon and the precipitated salts were washed with dry pentane (20 cm3). The filtrates were combined, concentrated and distilled under vacuum to give the desired dimethoxymesitylborane. 1H NMR (200 MHz, CDCl3) δ 2.28 (s, 6H), 2.30 (s, 3H), 3.58 (s, 6H), 6.84 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[C:10]([CH3:11])=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=1[CH3:13].[CH3:14][O:15][B:16](OC)[O:17][CH3:18]>C1COCC1.CCOCC>[CH3:14][O:15][B:16]([O:17][CH3:18])[C:5]1[C:10]([CH3:11])=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=1[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
23.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The reaction stirred at −15° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
was warmed up to room temperature
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solution was then filtered under argon
WASH
Type
WASH
Details
the precipitated salts were washed with dry pentane (20 cm3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COB(C1=C(C=C(C=C1C)C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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